8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemistry workflows often fail due to poor metabolic stability from inadequate halogenation patterns. CAS 725217-63-0 provides two distinct chlorine vectors (8-chloro and 3-chlorophenyl) absent in mono-halogenated analogs. - Dual halogen bonding: Probes two sub-pockets simultaneously, improving hit-to-lead efficiency vs. 2-phenylquinoline-4-carboxylic acid. - Optimized lipophilicity: Estimated clogP shift of +0.7 vs. non-8-chloro analogs for enhanced cuticular penetration. - Ideal for mini-libraries: Map pharmacophoric requirements for antimicrobial or agrochemical targets.

Molecular Formula C16H9Cl2NO2
Molecular Weight 318.15
CAS No. 725217-63-0
Cat. No. B2887971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid
CAS725217-63-0
Molecular FormulaC16H9Cl2NO2
Molecular Weight318.15
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
InChIInChI=1S/C16H9Cl2NO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21)
InChIKeyIVDWLWGPHBNIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid


8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid (CAS 725217-63-0) is a halogenated quinoline-4-carboxylic acid derivative with a molecular formula of C16H9Cl2NO2 and a molecular weight of 318.15 Da . This compound serves as a sophisticated building block for medicinal chemistry and agrochemical research, offering two distinct chlorine substitution sites that enable orthogonal diversification not possible with mono-halogenated analogs [1].

Structural Feature Quinoline-4-carboxylic acid core with dual chlorine substitution (8-quinoline and 3-phenyl)
Orthogonal Diversification Two distinct C-Cl sites for sequential cross-coupling, enabling parallel library synthesis
Research Context Suitable for medicinal chemistry and agrochemical building-block workflows

Substitution Risk: Why Mono-Chlorinated Analogs Cannot Replace This Scaffold


Direct substitution with analogs like 2-(3-chlorophenyl)quinoline-4-carboxylic acid (CAS 20389-10-0) or 8-chloro-2-phenylquinoline-4-carboxylic acid (CAS 181048-56-6) introduces critical liabilities in drug discovery workflows. The absence of the 8-chloro group eliminates a critical vector for tuning CYP450 metabolism and target binding . Conversely, replacing the 3-chlorophenyl with an unsubstituted phenyl ring (as in CAS 181048-56-6) reduces lipophilicity and the potential for halogen bonding, which can significantly alter both in vitro potency and pharmacokinetic profiles .

CYP450 metabolism tuning may shift Removing the 8-chloro substituent (as in CAS 20389-10-0) eliminates a key vector for modulating oxidative metabolism and target binding.
Lipophilicity and halogen bonding may reduce Replacing the 3-chlorophenyl with an unsubstituted phenyl ring (as in CAS 181048-56-6) lowers lipophilicity and the capacity for halogen bonding, which can alter both in vitro potency and pharmacokinetic profiles.
Combinatorial diversification is restricted Mono-halogenated analogs offer only one reactive handle, limiting the chemical space accessible from the scaffold in focused library synthesis.

Technical Differentiation: Quantitative Comparator Analysis


Molecular Weight and Lipophilicity for Lead Optimization

The target compound possesses a molecular weight of 318.15 g/mol, which is 34.44 g/mol higher than 2-(3-chlorophenyl)quinoline-4-carboxylic acid (283.71 g/mol) due to the additional 8-chloro substituent . This structural modification is projected to increase the calculated logP by approximately 0.7 units based on the addition of a chlorine atom to the aromatic system, shifting it into a more desirable lipophilicity range for membrane permeability [1].

MW & Lipophilicity Shift
Cross-study comparable
MW 318.15 g/mol, estimated clogP increase ~0.7 vs. 283.71 g/mol analog
Supports membrane permeability modeling within Lipinski space
In silico prediction based on Hansch-Leo fragment constant (π = +0.71)
Medicinal Chemistry Drug Design Physicochemical Properties

Dual-Chlorine Halogen Bonding Capacity

The compound presents two distinct chlorine substituents: one at the 8-position of the quinoline core and one at the 3-position of the pendant phenyl ring. This arrangement provides two potential halogen bonding donor sites with different spatial vectors (angle between the two C-Cl bonds is approximately 120 degrees in the lowest energy conformation) [1]. Comparator molecules like 8-chloro-2-phenylquinoline-4-carboxylic acid offer only one halogen bonding site, which can limit binding affinity and selectivity in targets with multiple halogen-bond-accepting residues .

Halogen Bonding Sites
Class-level inference
2 Cl sites (8-quinoline, 3-phenyl) with ~120° vector separation vs. 1 Cl site in mono-halogenated comparator
May enable engagement of multiple halogen-bond-accepting residues in target pockets
Inferred from CSD aryl chloride interaction statistics
Structural Biology Medicinal Chemistry Molecular Recognition

Synthetic Tractability and Orthogonal Derivatization

The carboxylic acid at the 4-position provides a primary reactive handle for amide coupling or esterification. The two chlorine atoms enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) under different catalytic conditions due to the steric and electronic difference between the 8-chloroquinoline and 3-chlorophenyl positions [1]. Analogs with a single halogen, such as 2-(3-chlorophenyl)quinoline-4-carboxylic acid, are limited to a single cross-coupling event, drastically curtailing the chemical space accessible from the scaffold .

Synthetic Handles
Class-level inference
Two orthogonally reactive C-Cl bonds vs. one in mono-chlorinated analog (CAS 20389-10-0)
Doubles diversification points, supporting broader SAR exploration
Based on Pd-catalyzed cross-coupling selectivity trends
Synthetic Chemistry Combinatorial Chemistry Building Blocks

High-Value Application Scenarios


Fragment-Based Design for Kinase and Protease Targets

With a molecular weight of 318 Da and two halogen bonding vectors, this compound is an ideal fragment for growing into potent inhibitors. Its dual chlorine substitution pattern allows it to probe two sub-pockets simultaneously, increasing the hit-to-lead efficiency compared to smaller, mono-substituted fragments like 2-phenylquinoline-4-carboxylic acid [1].

Systematic SAR Studies on Halogenated Antimicrobials

The compound serves as a perfect central core for generating a mini-library to map the pharmacophoric requirements for antimicrobial activity. The presence of both a 3-chlorophenyl and an 8-chloroquinoline moiety allows researchers to dissect the contribution of halogen bonding and lipophilicity at distinct positions, which is not feasible with analogs that have a single halogen [2].

Agrochemical Lead Generation for Crop Protection

Quinoline-4-carboxylic acids are privileged structures in agrochemistry. The optimized lipophilicity (estimated clogP shift of +0.7 vs. non-8-chloro analogs) of this compound suggests improved cuticular penetration in plants and fungi, making it a superior scaffold for designing novel crop protection agents compared to more polar or less lipophilic alternatives [3].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Dual halogen-bond vectors with distinct geometries
Sub-pocket engagement verification
Antimicrobial pharmacophore mapping
Orthogonal halogen substitution pattern
Halogen-bonding and lipophilicity contribution dissection
Crop protection lead discovery
Estimated lipophilicity range
Cuticular penetration assay review
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